molecular formula C14H10ClFO3 B1420247 2-(3-Chloro-4-fluorophenoxy)-2-phenylacetic acid CAS No. 1097168-10-9

2-(3-Chloro-4-fluorophenoxy)-2-phenylacetic acid

Cat. No. B1420247
M. Wt: 280.68 g/mol
InChI Key: CGUGZTHXTKFWPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(3-Chloro-4-fluorophenoxy)-2-phenylacetic acid” is a chemical compound with the CAS Number: 331-40-8. It has a molecular weight of 204.58 . The compound is solid at room temperature and is stored in a dry environment .


Molecular Structure Analysis

The molecular structure of “2-(3-Chloro-4-fluorophenoxy)-2-phenylacetic acid” is represented by the linear formula: C8H6ClFO3 . The InChI Code for this compound is 1S/C8H6ClFO3/c9-6-3-5 (1-2-7 (6)10)13-4-8 (11)12/h1-3H,4H2, (H,11,12) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 204.58 .

Scientific Research Applications

Reactivity and Acidity Studies

A comparative DFT study was conducted on halogenated phenylacetic acids, including compounds similar to 2-(3-Chloro-4-fluorophenoxy)-2-phenylacetic acid. The study focused on their reactivity, acidity, and vibrational spectra. The findings indicated notable differences in molecular reactivity and acidity based on halogen substitution, providing insights into their potential applications in various scientific fields (Srivastava et al., 2015).

Conductance Study in Solvents

Another study explored the behavior of similar acids in propylene carbonate, a conductance study of substituted benzoic acids and phenylacetic acid. This research could inform applications in electrochemistry and solvent interactions (Srivastava & Mukherjee, 1983).

Crystal Structure Analysis

The synthesis and crystal structure elucidation of a related compound, 2-(4-fluorophenoxy) acetic acid, were studied. This research contributes to understanding the molecular structure and potential applications in crystallography and materials science (Prabhuswamy et al., 2021).

Herbicidal Activity

Research on plant growth substances has highlighted the herbicidal activity of chloro-substituted phenylacetic acids, suggesting potential agricultural applications for compounds like 2-(3-Chloro-4-fluorophenoxy)-2-phenylacetic acid (Pybus et al., 1958).

Biosynthesis in Plants

A study on the biosynthesis and metabolism of hydroxyphenylacetic acids in higher plants provided insights into the natural production and role of these compounds in plant biology (Kindl, 1969).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . The precautionary statements associated with this compound include P264, P270, P301+P312, P330, and P501 .

properties

IUPAC Name

2-(3-chloro-4-fluorophenoxy)-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c15-11-8-10(6-7-12(11)16)19-13(14(17)18)9-4-2-1-3-5-9/h1-8,13H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGUGZTHXTKFWPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)OC2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chloro-4-fluorophenoxy)-2-phenylacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Chloro-4-fluorophenoxy)-2-phenylacetic acid
Reactant of Route 2
Reactant of Route 2
2-(3-Chloro-4-fluorophenoxy)-2-phenylacetic acid
Reactant of Route 3
Reactant of Route 3
2-(3-Chloro-4-fluorophenoxy)-2-phenylacetic acid
Reactant of Route 4
Reactant of Route 4
2-(3-Chloro-4-fluorophenoxy)-2-phenylacetic acid
Reactant of Route 5
Reactant of Route 5
2-(3-Chloro-4-fluorophenoxy)-2-phenylacetic acid
Reactant of Route 6
2-(3-Chloro-4-fluorophenoxy)-2-phenylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.